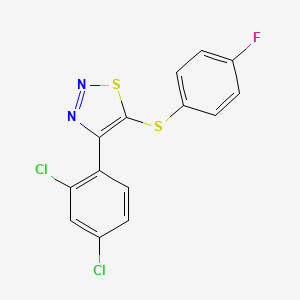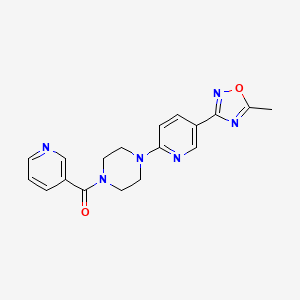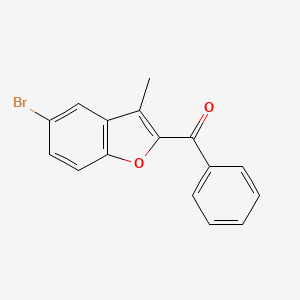![molecular formula C23H18ClN3O5 B2832949 4-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 685135-55-1](/img/structure/B2832949.png)
4-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid” is a complex organic molecule with a molecular formula of C23H18ClN3O5 . It contains several functional groups, including a quinoline, a pyrazole, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The quinoline and dioxolo groups form a fused ring system, with a chlorine atom attached to one of the carbon atoms in the dioxolo ring . The pyrazole ring is attached to the quinoline ring via a butanoic acid linker .Physical And Chemical Properties Analysis
The compound has a molecular weight of 451.859 Da . Other physical and chemical properties like density, boiling point, vapor pressure, etc., are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has focused on synthesizing new pyrazolo[4,3-c]quinolin-3-one derivatives and oxazolo[4,5-c]quinoline-2,4-diones, highlighting methodologies for constructing complex quinoline frameworks, which are essential for developing compounds with potential biological activities (Ismaïli, Refouvelet, & Robert, 1999). These synthetic strategies offer foundational insights into the chemical manipulation of quinoline and pyrazole moieties, potentially applicable to the synthesis of your compound of interest.
Antiproliferative Activities
- The antiproliferative activities of novel amide derivatives of pyrazole-3-carboxylic acid on human cancer cell lines have been explored, with certain compounds exhibiting promising cytotoxic activity. This suggests the therapeutic potential of quinoline-pyrazole hybrids in cancer treatment (Cankara Pirol et al., 2014).
Material Science Applications
- The photovoltaic properties of quinoline derivatives have been investigated for their application in organic–inorganic photodiode fabrication, demonstrating the utility of such compounds in developing new materials for energy conversion and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antioxidant Properties
- A study on the synthesis, regioselectivity, and DFT analysis of new antioxidant pyrazolo[4,3-c]quinoline-3,4-diones reveals the potential of quinoline derivatives as antioxidants, contributing to the understanding of their chemical behavior and potential therapeutic uses (Tomassoli et al., 2016).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure with ccg-24090, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share structural similarities with ccg-24090, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit DNA synthesis in certain cancer cells .
Biochemical Pathways
It is known that indole derivatives can affect a variety of biochemical pathways, often leading to downstream effects such as the inhibition of cell growth or the induction of apoptosis .
Pharmacokinetics
Pharmacokinetic-pharmacodynamic (pk-pd) modeling, which allows for the separation of the drug-, carrier-, and pharmacological system-specific parameters, has been widely used to improve understanding of the in vivo behavior of complex delivery systems and help their development .
Result of Action
It is known that indole derivatives can have a variety of effects at the molecular and cellular level, including the inhibition of cell growth, the induction of apoptosis, and the modulation of various cellular signaling pathways .
Action Environment
Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability, bioavailability, and overall efficacy .
Propriétés
IUPAC Name |
4-[3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5/c24-23-15(8-14-9-19-20(32-12-31-19)11-16(14)25-23)18-10-17(13-4-2-1-3-5-13)26-27(18)21(28)6-7-22(29)30/h1-5,8-9,11,18H,6-7,10,12H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAQHSJQGDGHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2832869.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2832871.png)
![N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2832873.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2832874.png)


![5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2832882.png)



![6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2832886.png)
